Cardioprotective Potency Retained While Vasodilator Activity Is Reduced by >100-Fold vs. Cromakalim
BMS 180448 demonstrates cardioprotective potency comparable to cromakalim (EC25 for increasing time to contracture in globally ischemic rat hearts: BMS 180448 = 2.5 µM vs. cromakalim = 4.9 µM), yet exhibits drastically reduced vasodilator activity. In anesthetized dogs, cromakalim was >100-fold more potent than BMS 180448 in decreasing blood pressure [1]. This represents a unique dissociation of cardioprotection from peripheral vasodilation within the KATP opener class. BMS 180448 also reduced infarct size by approximately 50% in anesthetized dogs subjected to 90-min coronary occlusion/reperfusion, without producing any hemodynamic effects [1]. In contrast, reference KATP openers such as cromakalim and pinacidil cause extreme hypotension at doses well below those required for cardioprotection [2].
| Evidence Dimension | Cardioprotective potency (EC25) vs. vasodilator potency (blood pressure reduction) |
|---|---|
| Target Compound Data | EC25 (cardioprotection) = 2.5 µM; Infarct size reduction = ~50% at non-hypotensive doses in dogs |
| Comparator Or Baseline | Cromakalim: EC25 (cardioprotection) = 4.9 µM; >100-fold more potent at reducing blood pressure in dogs |
| Quantified Difference | Equivalent or slightly superior cardioprotective potency; >100-fold lower vasodilator potency vs. cromakalim |
| Conditions | Globally ischemic rat hearts (EC25); anesthetized dogs with 90-min coronary occlusion/reperfusion (infarct size) |
Why This Matters
This dissociation between cardioprotection and hypotension is the single most critical procurement differentiator; first-generation KATP openers cannot achieve infarct size reduction without concomitant blood pressure lowering, limiting their translational utility.
- [1] Grover GJ, McCullough JR, D'Alonzo AJ, Sargent CA, Atwal KS. Cardioprotective profile of the cardiac-selective ATP-sensitive potassium channel opener BMS-180448. J Cardiovasc Pharmacol. 1995 Jan;25(1):40-50. doi: 10.1097/00005344-199501000-00008. View Source
- [2] Weselcouch EO, Gomoll AW. Selectivity of BMS-180448 on myocardial versus brain blood flow in dogs and ferrets. J Cardiovasc Pharmacol. 1997 Jul;30(1):61-8. doi: 10.1097/00005344-199707000-00009. View Source
